6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine
説明
特性
IUPAC Name |
6-[4-(4-methyl-3,5-dinitrophenyl)sulfonylpiperazin-1-yl]-N-phenylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O6S/c1-15-18(27(29)30)13-17(14-19(15)28(31)32)35(33,34)26-11-9-25(10-12-26)21-8-7-20(23-24-21)22-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGNKWPAVLNURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 6-(4-((4-methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)-N-phenylpyridazin-3-amine , also referred to as 4-(6-(4-((4-Methyl-3,5-dinitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups that suggest diverse biological activities. This article explores the biological activity associated with this compound, drawing insights from various studies and research findings.
Molecular Formula and Weight
- Molecular Formula : C19H23N7O7S
- Molecular Weight : 493.5 g/mol
Structural Components
The compound includes several key structural features:
- Morpholine Ring : Known for its role in pharmacological agents.
- Pyridazine Moiety : Associated with various biological activities.
- Piperazine Group : Commonly linked to central nervous system effects and enzyme inhibition.
- Sulfonyl and Dinitrophenyl Substituents : These groups enhance the compound's reactivity and potential bioactivity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridazine derivatives have been reported to possess:
- Antimicrobial activity against various pathogens.
- Antioxidant properties.
- Anti-inflammatory effects.
A study highlighted that certain pyridazine derivatives demonstrated good activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound may also exhibit similar antimicrobial effects due to its structural components .
Cytotoxicity
The cytotoxic effects of related compounds were evaluated using brine shrimp lethality bioassays. The results indicated varying degrees of cytotoxicity, which could be attributed to the presence of the dinitrophenyl group, known for enhancing biological activity .
The mechanism of action for this compound is likely multifaceted, involving:
- Binding to specific receptors or enzymes.
- Inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation.
This aligns with findings from other studies where similar compounds acted on proteins involved in signal transduction pathways .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(6-Chloropyridazin-3-yl)piperazine | Contains piperazine and pyridazin | Lacks dinitrophenyl group |
| 4-Methylsulfonylpiperazine | Simple piperazine derivative | No aromatic substituents |
| 3-Aminoquinazolinone Derivative | Contains quinazolinone structure | Exhibits different pharmacological profiles |
This comparison highlights that while these compounds share certain structural elements, each has unique characteristics that may influence their biological activity and application potential .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Nitration of 4-methylphenylsulfonyl chloride to introduce nitro groups.
- Formation of the piperazine derivative.
- Synthesis of the pyridazine ring followed by coupling.
- Introduction of the morpholine ring through nucleophilic substitution reactions.
Industrial Production
For large-scale production, optimization of reaction conditions is crucial. Techniques such as continuous flow reactors and high-throughput screening are employed to maximize yield and purity .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues and Key Variations
Compound X belongs to a broader class of pyridazin-3-amine derivatives featuring piperazinyl-sulfonyl substituents. Below is a comparison with structurally similar compounds from the literature:
Analysis of Substituent Effects
This contrasts with the 4-chlorophenyl group in , which offers moderate electron withdrawal, and the 2-methoxy-5-methylphenyl group in , which combines steric hindrance with mild electron donation. The absence of a sulfonyl group in (replaced by pyrazole) highlights the critical role of the sulfonamide-piperazine motif in modulating solubility and target affinity.
Amine Substituents
- The aromatic N-phenyl group may facilitate π-π stacking interactions, whereas alkylated amines (e.g., diethyl) could improve membrane permeability.
Biological Implications
- While explicit activity data for Compound X are unavailable, analogues like N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () demonstrate the importance of heterocyclic substitutions in antileukemic or antimalarial applications. Piperazine-sulfonamide derivatives (e.g., ) are often optimized for ATPase or kinase inhibition, suggesting Compound X may share similar mechanistic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
